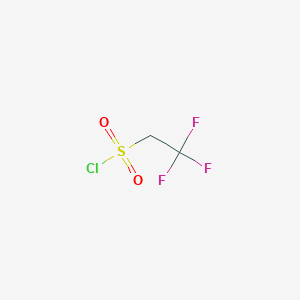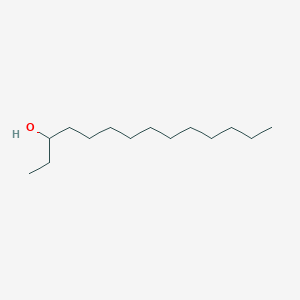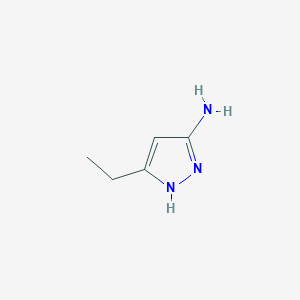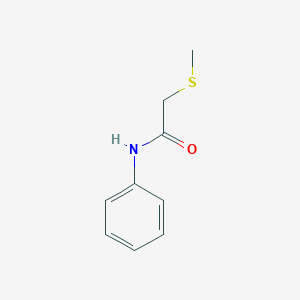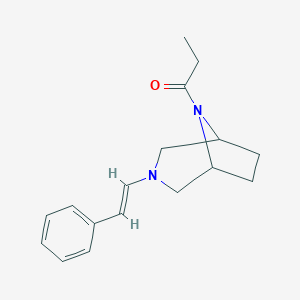
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- (DAAO-PS) is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DAAO-PS is a derivative of the natural compound, 3,8-diazabicyclo[3.2.1]octan-2-one (DABCO), which has been found to possess various biological activities, including antiviral, antibacterial, and antitumor effects.
Scientific Research Applications
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been found to possess various biological activities, including antitumor, antifungal, and antibacterial effects. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been shown to possess antifungal and antibacterial effects.
Advantages And Limitations For Lab Experiments
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has several advantages for lab experiments, including its high purity and yield, making it suitable for further research applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. One potential direction is to further investigate its potential therapeutic applications, including its use in the treatment of cancer and neurological disorders. Another direction is to explore its potential use as a tool for studying the mechanisms of various diseases. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects.
Synthesis Methods
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- involves the reaction of DABCO with propionyl chloride to form 3,8-diazabicyclo[3.2.1]octan-2-one propionate, which is then reacted with cinnamaldehyde to yield 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl-. The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- has been optimized to achieve high yields and purity, making it suitable for further research applications.
properties
CAS RN |
1798-71-6 |
|---|---|
Product Name |
3,8-Diazabicyclo(3.2.1)octane, 8-propionyl-3-styryl- |
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+ |
InChI Key |
NWPIAAKKRKMJQR-ZHACJKMWSA-N |
Isomeric SMILES |
CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3 |
synonyms |
8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



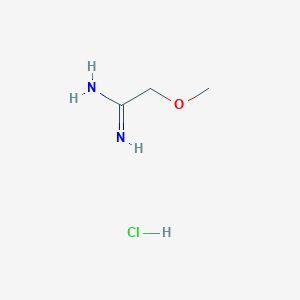
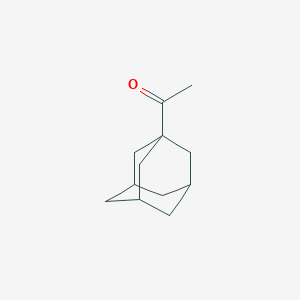
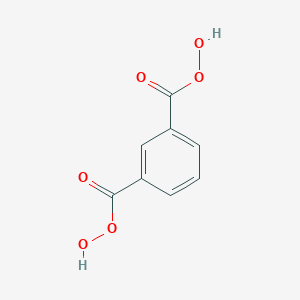
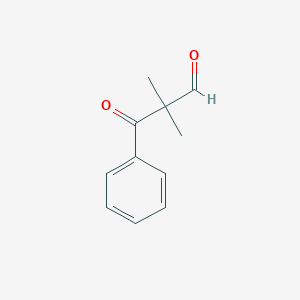
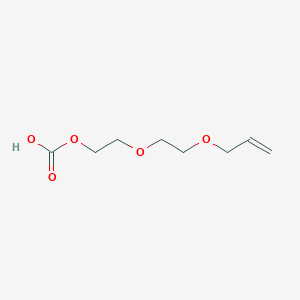

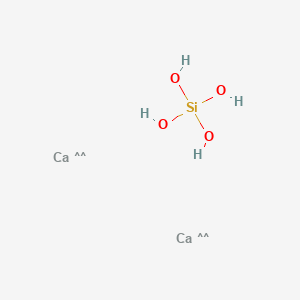
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
